

# Application Notes and Protocols for AZD1390 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AZD1390 is a potent, orally bioavailable, and central nervous system (CNS) penetrant inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase.[1][2][3] ATM is a critical regulator of the DNA damage response (DDR), playing a key role in the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation (IR) and certain chemotherapies.[1][2] By inhibiting ATM, AZD1390 prevents the repair of DSBs, thereby sensitizing cancer cells to radiation therapy. This makes it a promising agent for treating aggressive brain tumors like glioblastoma (GBM), which are often resistant to standard treatments.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, offer a clinically relevant platform to evaluate the efficacy of novel therapeutics like AZD1390.[1]

These application notes provide a comprehensive overview of the use of **AZD1390** in PDX models, including its mechanism of action, protocols for in vivo studies, and expected outcomes based on preclinical data.

# **Mechanism of Action and Signaling Pathway**

**AZD1390** is an ATP-competitive kinase inhibitor with a cellular IC50 of 0.78 nM and high selectivity for ATM over other PI3K-related kinases.[3] In the presence of DNA double-strand breaks induced by radiation, ATM is autophosphorylated at Serine-1981, initiating a signaling



cascade that leads to cell cycle arrest and DNA repair. **AZD1390** blocks this initial activation step.

The inhibition of ATM by **AZD1390** leads to the downstream suppression of key proteins in the DNA damage response pathway, including the phosphorylation of Checkpoint Kinase 2 (Chk2) and KAP1.[4] This abrogation of the DDR pathway results in the accumulation of unrepaired DNA damage, leading to G2/M cell cycle arrest and ultimately, apoptotic cell death in irradiated tumor cells.[1][5] Preclinical studies have shown that glioblastoma cells with p53 mutations may be particularly more sensitive to radiosensitization by **AZD1390**.[1]



Click to download full resolution via product page

**Caption: AZD1390** inhibits ATM phosphorylation, blocking DNA repair pathways.

# Data Presentation: Efficacy of AZD1390 in Glioblastoma PDX Models

The following tables summarize the quantitative data from preclinical studies evaluating **AZD1390** in combination with radiation therapy in orthotopic glioblastoma PDX models.

Table 1: In Vivo Efficacy of **AZD1390** with Radiation in Orthotopic Glioblastoma PDX Models



| PDX Model                                                        | Treatment<br>Group | Median<br>Survival<br>(Days) | Survival<br>Benefit vs.<br>Control<br>(Days) | Survival Benefit vs. Radiation Alone (Days) | Reference |
|------------------------------------------------------------------|--------------------|------------------------------|----------------------------------------------|---------------------------------------------|-----------|
| U251<br>(Orthotopic)                                             | Control            | 33                           | -                                            | -                                           | [5]       |
| Radiation (2<br>Gy x 5)                                          | 30                 | -3                           | -                                            | [5]                                         |           |
| AZD1390 (20<br>mg/kg, PO,<br>daily) +<br>Radiation (2<br>Gy x 5) | >65                | >32                          | >35                                          | [5]                                         |           |
| GL261<br>(Syngeneic,<br>Orthotopic)                              | Vehicle            | ~25                          | -                                            | -                                           |           |
| AZD1390 (20<br>mg/kg)                                            | ~30                | ~5                           | -                                            |                                             |           |
| Radiation (5<br>Gy x 2)                                          | ~35                | ~10                          | -                                            |                                             |           |
| AZD1390 (20<br>mg/kg) +<br>Radiation (5<br>Gy x 2)               | >50                | >25                          | >15                                          |                                             | _         |

Table 2: Pharmacodynamic Effects of AZD1390 in Glioblastoma PDX Models



| PDX Model                 | Treatment                                    | Biomarker                                     | Method                               | Result                                                            | Reference |
|---------------------------|----------------------------------------------|-----------------------------------------------|--------------------------------------|-------------------------------------------------------------------|-----------|
| GBM12,<br>GBM39,<br>GBM43 | AZD1390<br>(≥30 nM) +<br>Radiation (5<br>Gy) | pATM<br>(S1981),<br>pKap1,<br>pChk2,<br>yH2AX | In vitro<br>analysis of<br>PDX lines | Suppression<br>of radiation-<br>induced<br>phosphorylati<br>on    | [5]       |
| U251,<br>GBM43,<br>GBM39  | AZD1390 (30<br>nM) +<br>Radiation            | G2/M Arrest                                   | Cell Cycle<br>Analysis (in<br>vitro) | Enhanced G2/M arrest compared to radiation alone                  | [5]       |
| NCI-H2228<br>(Orthotopic) | AZD1390 +<br>Radiation                       | Cleaved<br>Caspase-3                          | Immunohisto<br>chemistry             | Increased levels of cleaved caspase-3 compared to radiation alone | [6]       |

# **Experimental Protocols**

The following are detailed protocols for key experiments involving the use of **AZD1390** in orthotopic glioblastoma PDX models.





Click to download full resolution via product page

**Caption:** General experimental workflow for **AZD1390** evaluation in PDX models.

## **Establishment of Orthotopic Glioblastoma PDX Models**

This protocol describes the intracranial implantation of human glioblastoma cells from patientderived xenografts into immunodeficient mice.

#### Materials:

- Glioblastoma PDX tissue or cultured PDX cells
- Immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice)
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane)
- Hamilton syringe with a 26-gauge needle
- Surgical tools (scalpel, forceps, etc.)



- Bone wax or dental cement
- Sutures or wound clips
- Analgesics (e.g., buprenorphine)
- Cell culture medium (e.g., DMEM/F12)
- Matrigel (optional)

#### Procedure:

- Cell Preparation: If using cultured PDX cells, harvest and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10 $^5$  to 5 x 10 $^5$  cells in 2-5  $\mu$ L. If using PDX tissue fragments, they can be directly implanted.
- Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and securely mount it in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
- Surgical Procedure:
  - Shave and sterilize the scalp with an antiseptic solution.
  - Make a midline incision to expose the skull.
  - Using a dental drill or a needle, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral and 1 mm anterior to the bregma).
- Intracranial Injection:
  - Lower the Hamilton syringe needle through the burr hole to the desired depth (e.g., 3 mm ventral from the dura).
  - Slowly inject the cell suspension over 2-5 minutes to minimize backflow.
  - Leave the needle in place for an additional 5 minutes before slowly retracting it.
- Closure: Seal the burr hole with bone wax or dental cement. Suture or clip the scalp incision.



 Post-operative Care: Administer analgesics as prescribed. Monitor the mice daily for signs of distress, neurological deficits, and weight loss.

### **AZD1390** Formulation and Administration

Formulation for Oral Gavage:

- Prepare a suspension of AZD1390 in a vehicle solution of 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.1% (w/v) Tween 80 in sterile water.
- A common dose used in preclinical studies is 20 mg/kg.

#### Administration:

- Administer AZD1390 via oral gavage once daily.
- For combination studies with radiation, AZD1390 is typically administered 1 hour prior to each radiation fraction.

## Western Blot Analysis for pATM and pChk2

This protocol is for the detection of phosphorylated ATM and Chk2 in tumor tissue lysates.

#### Materials:

- Tumor tissue from PDX models
- RIPA lysis buffer with protease and phosphatase inhibitors
- · BCA protein assay kit
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:



- Rabbit anti-phospho-ATM (Ser1981)
- Rabbit anti-phospho-Chk2 (Thr68)
- Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

#### Procedure:

- Tissue Lysis: Homogenize the tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
  - Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
  - Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane in blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (e.g., anti-pATM or anti-pChk2, diluted in blocking buffer) overnight at 4°C.
  - Wash the membrane with TBST.
  - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.



 Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for a loading control.

# Immunohistochemistry (IHC) for Cleaved Caspase-3

This protocol is for the detection of apoptosis in PDX tumor tissue sections.

#### Materials:

- Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections
- Xylene and graded ethanol series for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Hydrogen peroxide (3%) to block endogenous peroxidase activity
- Blocking solution (e.g., normal goat serum)
- Primary antibody: Rabbit anti-cleaved caspase-3 (Asp175)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB chromogen substrate
- · Hematoxylin for counterstaining
- Mounting medium

#### Procedure:

- Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.



- Peroxidase Blocking: Incubate the sections in 3% hydrogen peroxide to quench endogenous peroxidase activity.
- Blocking: Block non-specific binding sites with a blocking solution.
- Primary Antibody Incubation: Incubate the sections with the primary anti-cleaved caspase-3 antibody (a common starting dilution is 1:100 to 1:400) overnight at 4°C in a humidified chamber.[7][8]
- Secondary Antibody and Detection:
  - Wash the slides with PBS or TBS.
  - Incubate with a biotinylated secondary antibody.
  - Wash and then incubate with a streptavidin-HRP conjugate.
- Chromogen Development: Apply the DAB substrate and monitor for the development of the brown color.
- Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
- Analysis: Examine the slides under a microscope to assess the percentage of apoptotic cells (brown-stained cells).

## Conclusion

**AZD1390**, in combination with radiation therapy, has demonstrated significant preclinical efficacy in patient-derived xenograft models of glioblastoma. Its ability to penetrate the bloodbrain barrier and inhibit the DNA damage response pathway makes it a promising therapeutic agent for this challenging disease. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working to further evaluate and translate this novel therapy into the clinic.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The brain-penetrant clinical ATM inhibitor AZD1390 radiosensitizes and improves survival of preclinical brain tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Glioblastoma with AZD1390: A BBB-Crossing ATM Kinase Inhibitor [synapse.patsnap.com]
- 3. AZD1390 [openinnovation.astrazeneca.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cancer Histology Core [pathbio.med.upenn.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD1390 in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605744#using-azd1390-in-patient-derived-xenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com